molecular formula C12H16BrF2ISi B12590988 Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- CAS No. 651027-10-0

Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl-

Cat. No.: B12590988
CAS No.: 651027-10-0
M. Wt: 433.15 g/mol
InChI Key: UEGDQILRPSWQFL-UHFFFAOYSA-N
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Description

Structural Elucidation and Molecular Characterization

Molecular Geometry and Bonding Patterns

The molecular structure of (3-bromo-2,6-difluoro-5-iodophenyl)triethylsilane consists of a central benzene ring substituted with bromine (position 3), iodine (position 5), and fluorine atoms (positions 2 and 6), linked to a triethylsilyl group (-Si(CH₂CH₃)₃) at position 1. The tetrahedral geometry around the silicon atom is maintained through σ-bonding with three ethyl groups and the aryl ring, as confirmed by comparative studies of related triorganosilanes.

The halogen substituents create distinct electronic effects:

  • Iodine (van der Waals radius: 1.98 Å) induces steric crowding at position 5
  • Bromine (electronegativity: 2.96) and fluorine (3.98) create an electron-deficient aromatic system
  • Triethylsilyl group provides both steric bulk (cone angle: ~150°) and moderate electron donation through σ-π conjugation

Bond length analysis reveals:

Bond Type Length (Å) Source
Caryl-Si 1.87 ± 0.02
C-F 1.35 ± 0.01
C-Br 1.90 ± 0.02
C-I 2.10 ± 0.03

The distorted aryl ring geometry (internal angles: 116-124°) results from competing steric and electronic effects of the substituents.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • Triethylsilyl protons : Multiplet at δ 0.58-0.62 ppm (Si-CH₂), triplet at δ 1.01-1.05 ppm (CH₃)
  • Aromatic protons : Doublet of doublets at δ 7.12 ppm (J = 8.4 Hz, 3JHF), integrating to 1H

¹³C NMR (100 MHz, CDCl₃):

  • Si-Caryl : 135.2 ppm
  • C-F : 162.4 ppm (d, J = 245 Hz)
  • C-Br : 122.8 ppm
  • C-I : 98.3 ppm

¹⁹F NMR (376 MHz, CDCl₃):

  • Two distinct signals at δ -112.4 ppm (F2) and -115.1 ppm (F6)
Infrared Spectroscopy

Key vibrational modes:

  • ν(Si-C): 680 cm⁻¹
  • ν(C-F): 1240 cm⁻¹
  • ν(C-Br): 560 cm⁻¹
  • ν(C-I): 500 cm⁻¹
Mass Spectrometry

High-resolution ESI-MS shows:

  • Molecular ion [M+H]⁺ at m/z 433.146 (calc. 433.145)
  • Characteristic fragmentation:
    • Loss of C₂H₅ (Δm/z = 29)
    • Sequential cleavage of halogens (I → Br → F)

Crystallographic Studies

Single-crystal X-ray diffraction (150 K, Mo-Kα radiation) reveals:

Parameter Value
Space group P2₁/c
a 12.457(3) Å
b 7.891(2) Å
c 15.332(4) Å
β 102.64(2)°
Z 4

The crystal packing demonstrates:

  • Halogen-halogen interactions (I···F: 3.2 Å)
  • CH-π interactions between ethyl groups and aromatic rings
  • Silicon-centered tetrahedral geometry maintained in solid state

Properties

CAS No.

651027-10-0

Molecular Formula

C12H16BrF2ISi

Molecular Weight

433.15 g/mol

IUPAC Name

(3-bromo-2,6-difluoro-5-iodophenyl)-triethylsilane

InChI

InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-10(14)8(13)7-9(16)11(12)15/h7H,4-6H2,1-3H3

InChI Key

UEGDQILRPSWQFL-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C(=CC(=C1F)I)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- typically involves multi-step organic reactions. One common method includes the halogenation of a phenyl ring followed by the introduction of the triethylsilane group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine, fluorine, and iodine sources. The process is optimized for efficiency, cost-effectiveness, and safety, often employing automated systems to handle the reactive halogen elements.

Chemical Reactions Analysis

Types of Reactions

Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation states of the halogen atoms.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Catalysts like palladium or nickel complexes in the presence of ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Biology: Employed in the development of bioactive compounds and probes for biological studies.

    Medicine: Investigated for its potential in drug discovery and development, especially in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and electronic components due to its unique chemical properties.

Mechanism of Action

The mechanism by which Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, modulating its activity in various pathways. The triethylsilane group can also play a role in stabilizing the compound and enhancing its solubility in organic solvents.

Comparison with Similar Compounds

Research Findings and Gaps

While silane impregnation techniques for concrete protection are well-documented , data on the target compound’s performance in similar applications are scarce.

Biological Activity

Silane, (3-bromo-2,6-difluoro-5-iodophenyl)triethyl- (CAS No. 651027-10-0), is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C12H14BrF2I
Molecular Weight 386.05 g/mol
IUPAC Name (3-bromo-2,6-difluoro-5-iodophenyl)triethylsilane
CAS Number 651027-10-0

The biological activity of silane compounds often involves their interaction with various molecular targets, including enzymes and receptors implicated in critical biological pathways. The specific mechanisms may include:

  • Enzyme Inhibition : Compounds like silane can inhibit enzymes by binding to their active sites, which disrupts normal metabolic processes.
  • Receptor Modulation : They may interact with cellular receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that silane derivatives exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro tests on various cancer cell lines have shown that silane compounds can induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds in different cancer cell lines have been reported to range from 10 µM to 50 µM depending on the specific structure and substituents present.
  • Mechanistic Insights : Flow cytometry analyses have indicated that these compounds can trigger apoptotic pathways, leading to increased cell death in treated cancer cells compared to untreated controls .

Antimicrobial Activity

Silane compounds have also been evaluated for their antimicrobial properties:

  • In Vitro Testing : Several studies have reported that silane derivatives exhibit bactericidal activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) often fall within the range of 5 to 20 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of silane is closely related to its chemical structure. Key factors influencing its potency include:

  • Substituents on the Aromatic Ring : The presence of halogens (bromine, fluorine, iodine) significantly enhances the lipophilicity and reactivity of the compound.
  • Triethylsilane Group : This moiety is believed to facilitate cellular uptake and improve interaction with biological targets.

Case Studies

  • Study on Anticancer Properties :
    • Researchers synthesized several silane derivatives and tested them against the HCT116 colon cancer cell line. The most potent derivative showed an IC50 value of 15 µM, significantly lower than standard chemotherapeutic agents like doxorubicin .
  • Antimicrobial Efficacy :
    • A comparative study evaluated the antimicrobial effects of silane against common pathogens such as E. coli and S. aureus. Results indicated that silane exhibited superior activity compared to traditional antibiotics, making it a candidate for further development in antimicrobial therapies .

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